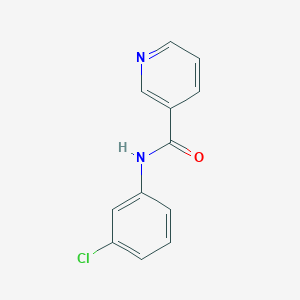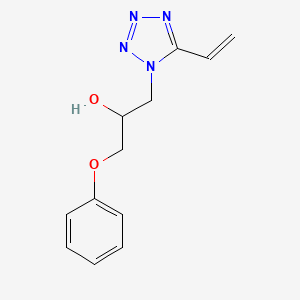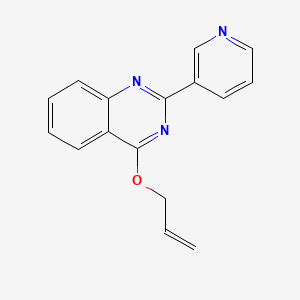![molecular formula C19H15BrN4O B3869621 5-(4-bromophenyl)-6-ethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3869621.png)
5-(4-bromophenyl)-6-ethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Vue d'ensemble
Description
5-(4-bromophenyl)-6-ethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer treatment, inflammation, and neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of 5-(4-bromophenyl)-6-ethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of enzymes involved in the growth of cancer cells, the reduction of oxidative stress and inflammation, and the modulation of signaling pathways involved in cell survival and death.
Biochemical and Physiological Effects:
5-(4-bromophenyl)-6-ethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has been reported to have various biochemical and physiological effects. In cancer cells, this compound has been reported to induce apoptosis and cell cycle arrest, leading to the inhibition of cancer cell growth. Inflammation is another area where this compound has shown potential, as it has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, this compound has been reported to have neuroprotective effects by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-bromophenyl)-6-ethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has several advantages for lab experiments. It has shown promising results in various scientific research applications, including cancer treatment, inflammation, and neurodegenerative diseases. However, this compound also has some limitations, such as its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 5-(4-bromophenyl)-6-ethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. One direction is to optimize the synthesis method to improve the yield of the product. Another direction is to investigate the mechanism of action of this compound in more detail to understand its effects on various signaling pathways. Additionally, further research is needed to explore the potential of this compound in other scientific research applications, such as cardiovascular diseases and metabolic disorders.
Applications De Recherche Scientifique
5-(4-bromophenyl)-6-ethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has shown promising results in various scientific research applications. In cancer treatment, this compound has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is another area where this compound has shown potential, as it has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, this compound has been reported to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
5-(4-bromophenyl)-6-ethyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O/c1-2-17-22-18-16(12-21-24(18)15-6-4-3-5-7-15)19(25)23(17)14-10-8-13(20)9-11-14/h3-12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEQTWIKJJQGJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)-6-ethyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[bis(2-hydroxyethyl)amino]-3-(2-naphthyloxy)-2-propanol](/img/structure/B3869541.png)
![2-amino-4-(4-methoxyphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-4H,5H-pyrano[3,2-c]chromen-5-one](/img/structure/B3869544.png)
![N'-(3,5-dibromo-2-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3869545.png)
![4-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B3869553.png)

![4-(2-{[(2-methylphenyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B3869561.png)

![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-3-methylpiperidine](/img/structure/B3869590.png)
![(2,3-dimethoxybenzyl)[2-(2-fluorophenyl)ethyl]amine](/img/structure/B3869599.png)
![N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3869611.png)



![N-{1-[(allylamino)carbonyl]-1,3-pentadien-1-yl}benzamide](/img/structure/B3869643.png)